4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine
Description
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGUCCAMVHVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation with 4-Fluoro-3-methylbenzenesulfonyl Chloride
The most direct route involves reacting 4-fluoro-3-methylbenzenesulfonyl chloride with morpholine in the presence of a base. This method, adapted from N-sulfonyl β-amino alcohol syntheses, proceeds via nucleophilic substitution:
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Morpholine (1.2 equiv.) and triethylamine (2.0 equiv.) are dissolved in anhydrous dichloromethane (DCM) at 0°C under argon.
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4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv.) is added dropwise.
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The reaction is stirred for 4 hours at room temperature, followed by extraction with DCM, washing with brine, and drying over MgSO₄.
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Purification via silica gel chromatography (ethyl acetate/cyclohexane gradient) yields the product as a white solid (75–80%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Base | Triethylamine |
| Reaction Time | 4 hours |
| Yield | 75–80% |
| Purity (NMR) | >95% |
This method is favored for its simplicity but requires stringent anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
Electrochemical C–H Sulfonylation Using SO₂ and Morpholine
Electrochemical Assembly in Divided Cells
A novel approach employs electrochemical sulfonylation using sulfur dioxide (SO₂), as demonstrated in divided-cell setups with boron-doped diamond (BDD) electrodes. This method bypasses traditional sulfonyl chloride intermediates by directly functionalizing arenes.
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Anodic Compartment : 4-Fluoro-3-methylbenzene (1.0 equiv.) is dissolved in a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetonitrile (MeCN).
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Electrolyte : SO₂ (1.5 M), morpholine (6.0 equiv.), and N,N-diisopropylethylamine (DIPEA, 8.0 equiv.) are added.
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Electrolysis is conducted at 12.0 mA/cm² for 14 hours, enabling SO₂ insertion and subsequent coupling with morpholine.
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Work-up involves extraction with ethyl acetate, drying over MgSO₄, and chromatography to isolate the product (67–72% yield).
Optimization Insights :
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Solvent System : HFIP/MeCN enhances SO₂ solubility and stabilizes intermediates.
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Current Density : >10 mA/cm² minimizes side reactions.
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Amine Ratio : Excess morpholine drives the reaction to completion.
Reductive Decarboxylative Fluorosulfonylation
Adaptation from Aliphatic Sulfonyl Fluoride Synthesis
While primarily used for aliphatic systems, reductive decarboxylative fluorosulfonylation can be modified for aromatic substrates. This one-pot method involves:
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Reductive Decarboxylation : A carboxylic acid derivative (e.g., 4-fluoro-3-methylbenzoyloxy acid) is treated with a fluorosulfonyl radical source.
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Nucleophilic Displacement : The resulting sulfonyl fluoride reacts with morpholine in acetonitrile with cesium carbonate.
Critical Modifications :
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Radical Initiator : AIBN (azobisisobutyronitrile) facilitates decarboxylation.
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Temperature : 60°C for 12 hours ensures complete fluorosulfonylation.
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Derivatization : Post-reaction treatment with 1-naphthol aids in product characterization.
Yield : 65–70% (lower than classical methods due to side reactions).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Sulfonylation | High yield; simple setup | Requires sulfonyl chloride intermediate | 75–80 |
| Electrochemical | Avoids sulfonyl chlorides; scalable | Complex equipment; longer reaction time | 67–72 |
| Reductive Fluorosulfonylation | One-pot synthesis | Lower yield; limited substrate scope | 65–70 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
For large-scale production, the classical sulfonylation method is preferred due to its reproducibility. However, electrochemical synthesis offers a greener alternative by eliminating hazardous sulfonyl chlorides. Recent advances in flow electrochemistry could further enhance scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Sulfonamide Derivatives
The target compound belongs to the sulfonamide class, which is known for diverse biological activities. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, bromine) enhance sulfonamide stability and influence binding to biological targets. For instance, the 4-fluoro-3-methylphenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs .
- Morpholine vs.
Bioactive Pyrimidine Derivatives with Shared Substituents
For example:
- Compound 2g (6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol) demonstrated superior anti-inflammatory activity (75% inhibition in rat paw edema) and analgesic efficacy (85% reduction in pain response) compared to diclofenac, a standard drug .
- Halogen substituents (e.g., Cl, Br) at the pyrimidine’s C-6 position enhance activity, suggesting that electron-withdrawing groups optimize target engagement .
Comparison Insights :
- The 4-fluoro-3-methylphenyl moiety appears to be a critical pharmacophore across compound classes, contributing to both sulfonamide stability and pyrimidine bioactivity.
- Unlike pyrimidine derivatives, the target sulfonylmorpholine lacks direct bioactivity data in the provided evidence.
Morpholine-Based Halogenated Compounds
Morpholine derivatives with halogenated aryl groups are explored for diverse applications:
Key Differences :
- The target compound’s sulfonyl group distinguishes it from simple aryl-morpholine derivatives, likely increasing its molecular rigidity and hydrogen-bonding capacity.
Biological Activity
4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine is characterized by a morpholine ring attached to a sulfonyl group and a fluorinated aromatic moiety. Its molecular formula is .
Key Features:
- Morpholine Ring: Contributes to the compound's solubility and interaction with biological targets.
- Sulfonyl Group: Enhances reactivity and potential for enzyme inhibition.
- Fluorine Substitution: Increases binding affinity to target proteins, potentially enhancing biological activity.
The biological activity of 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine primarily involves its interaction with specific enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of their activity. The presence of fluorine enhances the compound's binding affinity, making it a potent candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its potential to inhibit various enzymes involved in disease pathways, including those related to cancer and inflammation.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Derivatives of sulfonamide compounds are known to possess antibacterial properties, suggesting that 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine may exhibit similar effects against bacterial infections.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to cancer pathways | |
| Antimicrobial Activity | Potential antibacterial properties | |
| Anti-inflammatory Effects | Investigated for therapeutic use in inflammatory diseases |
Case Study 1: Enzyme Inhibition in Cancer
A study demonstrated that 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine effectively inhibited a key enzyme involved in tumor growth. The compound showed an IC50 value indicating strong potency against the target enzyme, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. Modifications to the morpholine ring or aromatic substituents can significantly alter biological activity. For instance, changing the position or type of halogen substituent can enhance potency against specific biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4-(4-Fluoro-3-methylphenyl)sulfonylmorpholine?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting morpholine with 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) . Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or NMR (¹H/¹³C) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Determine crystal structure and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing fluorine’s deshielding effects at ~δ 7.2–7.8 ppm in aromatic regions) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for C₁₁H₁₂FNO₃S: ~257.3 g/mol).
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
- Methodology :
- Kinetic assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (DTNB) to measure residual activity .
- Dose-response curves : Use IC₅₀ values (e.g., 10–100 µM range) to compare potency against analogs like 4-chlorophenyl-morpholine derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for sulfonylmorpholine derivatives?
- Methodology :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-methyl or 4-fluoro positions to assess effects on bioactivity .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify pharmacophoric features (e.g., sulfonyl group’s role in hydrogen bonding) .
Q. What experimental strategies address low yields or side reactions during synthesis?
- Methodology :
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Byproduct analysis : Employ LC-MS to detect sulfonic acid derivatives (common side products) and adjust stoichiometry (e.g., excess morpholine) .
Q. How can computational tools predict its interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100-ns trajectories to validate docking results .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal assays : Cross-validate enzyme inhibition results with fluorescence polarization or SPR (surface plasmon resonance) to confirm binding affinity .
- Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the compound’s role in modulating non-enzymatic targets (e.g., GPCRs) using CRISPR-edited cell lines .
- Environmental impact : Assess biodegradability via OECD 301F tests to inform green chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
